molecular formula C7H3NO3SSe B14281726 7-Nitro-3H-2,1-benzothiaselenol-3-one CAS No. 120404-24-2

7-Nitro-3H-2,1-benzothiaselenol-3-one

Cat. No.: B14281726
CAS No.: 120404-24-2
M. Wt: 260.14 g/mol
InChI Key: DHPNMMPPSWIDRP-UHFFFAOYSA-N
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Description

7-Nitro-3H-2,1-benzothiaselenol-3-one is a heterocyclic compound that contains both sulfur and selenium atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3H-2,1-benzothiaselenol-3-one typically involves the nitration of 3H-2,1-benzothiaselenol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzothiaselenol ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3H-2,1-benzothiaselenol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Nitro-3H-2,1-benzothiaselenol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. Additionally, the sulfur and selenium atoms in the compound can participate in redox reactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-3H-2,1-benzothiaselenol-3-one is unique due to the presence of both sulfur and selenium atoms in its heterocyclic ring, along with the nitro group. This combination of elements and functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

120404-24-2

Molecular Formula

C7H3NO3SSe

Molecular Weight

260.14 g/mol

IUPAC Name

7-nitro-2,1-benzothiaselenol-3-one

InChI

InChI=1S/C7H3NO3SSe/c9-7-4-2-1-3-5(8(10)11)6(4)13-12-7/h1-3H

InChI Key

DHPNMMPPSWIDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])[Se]SC2=O

Origin of Product

United States

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